![molecular formula C20H19N5O4S B2546555 N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021082-43-8](/img/structure/B2546555.png)

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

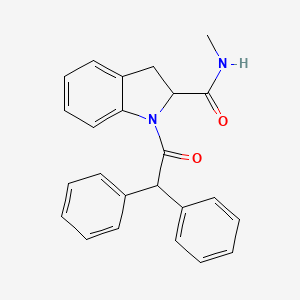

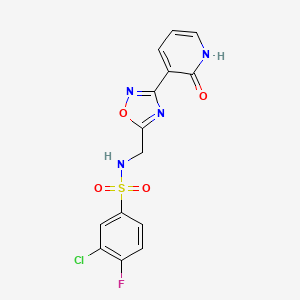

The compound N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a chemical entity that appears to be related to a class of compounds known for their potential inhibitory activity against various enzymes. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as benzenesulfonamide and triazolo[4,3-b]pyridazine are present in the compounds studied within these papers, suggesting a possible relevance in biochemical contexts such as enzyme inhibition.

Synthesis Analysis

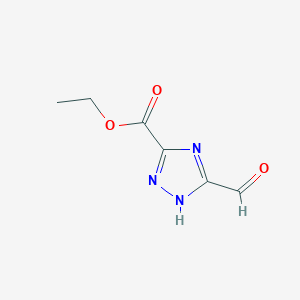

The synthesis of related compounds involves multiple steps, starting from substituted benzaldehydes or benzohydrazonoyl chlorides and proceeding through the formation of intermediates such as hydrazinobenzenesulfonamides or sulfonylhydrazidates. These intermediates are then further reacted to form the final sulfonamide compounds with potential biological activity . The synthesis routes are designed to introduce various substituents that can affect the biological activity of the final compounds.

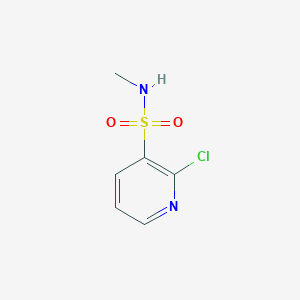

Molecular Structure Analysis

The molecular structure of related compounds includes a benzenesulfonamide moiety, which is a common feature in many biologically active compounds. The presence of a triazolo[4,3-b]pyridazine or a similar heterocyclic ring system is indicative of the potential for interaction with biological targets, such as enzymes involved in metabolic pathways . The substituents on the phenyl rings, such as methoxy groups, can influence the binding affinity and specificity of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation, oxidation, and alkylation steps. For example, the reaction of hydrazinobenzenesulfonamide with various aldehydes followed by cyclization can lead to the formation of the desired sulfonamide compounds . Additionally, the use of reagents like Lawesson's Reagent indicates the introduction of sulfur-containing groups into the molecule, which can significantly alter the chemical properties and reactivity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of benzenesulfonamide and triazolo[4,3-b]pyridazine rings suggests that these compounds are likely to have significant aromatic character, which can affect their solubility and stability. The substituents on the aromatic rings, such as methoxy or nitro groups, can also impact the acidity, basicity, and overall polarity of the molecules, which in turn can influence their biological activity and pharmacokinetic properties .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

It is known that triazole compounds, which are structurally similar, are capable of binding in the biological system with a variety of enzymes and receptors .

Biochemical Pathways

Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Result of Action

Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Future Directions

properties

IUPAC Name |

N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c1-28-16-9-7-15(8-10-16)20-23-22-18-11-12-19(24-25(18)20)29-14-13-21-30(26,27)17-5-3-2-4-6-17/h2-12,21H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLJTZWIANIKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2546473.png)

![3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2546485.png)

![N-(4-ethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2546490.png)

![N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide](/img/structure/B2546492.png)